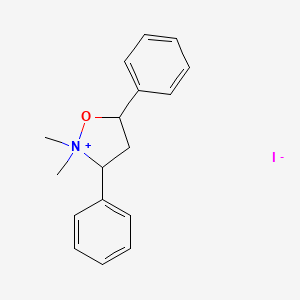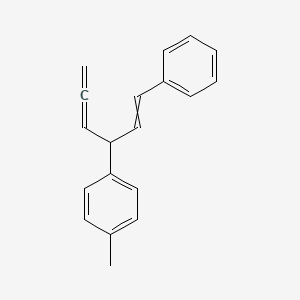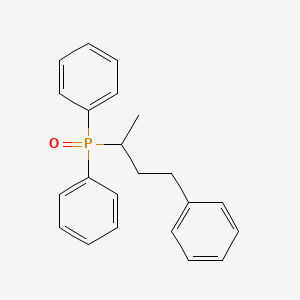
Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, a 4-phenylbutan-2-yl group, and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 4-phenylbutan-2-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor where they undergo the nucleophilic substitution reaction. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, and the reactions are usually conducted in an inert atmosphere to prevent oxidation.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid, and the reactions are performed under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides or phosphonic acids.
Reduction: Hydroxyl-substituted phosphine derivatives.
Substitution: Various substituted phosphine compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized as an intermediate in the synthesis of other organophosphorus compounds with applications in agriculture, such as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: Similar structure but lacks the 4-phenylbutan-2-yl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of the 4-phenylbutan-2-yl group.
Oxo(triphenyl)-lambda~5~-phosphane: Similar structure but with three phenyl groups.
Uniqueness
Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane is unique due to the presence of the 4-phenylbutan-2-yl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
86105-34-2 |
|---|---|
Fórmula molecular |
C22H23OP |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-diphenylphosphorylbutylbenzene |
InChI |
InChI=1S/C22H23OP/c1-19(17-18-20-11-5-2-6-12-20)24(23,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3 |
Clave InChI |
YXGUXRSLXHEAQG-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)
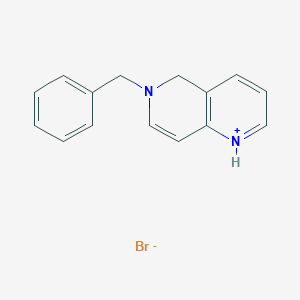

![4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14409463.png)
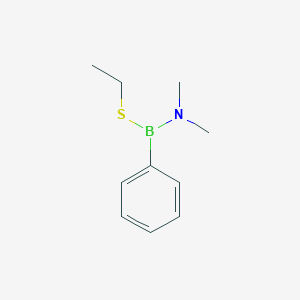
![1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14409468.png)
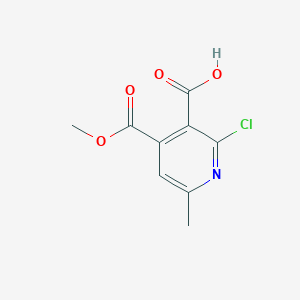
![6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine](/img/structure/B14409480.png)
![4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B14409488.png)
![1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14409492.png)
![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
